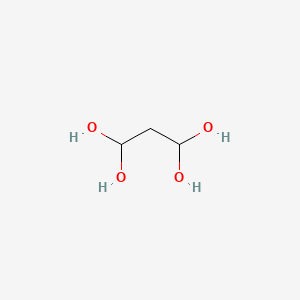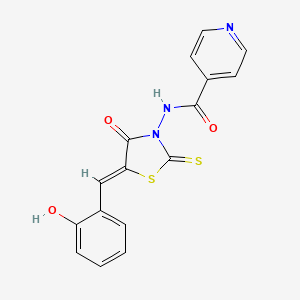
N-(5-((2-Hydroxyphenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-((2-Hydroxyphenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a thiazolidinone ring fused with a pyridinecarboxamide moiety, contributes to its distinctive chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-Hydroxyphenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide typically involves the condensation of 2-hydroxybenzaldehyde with thiosemicarbazide to form the thiazolidinone ring. This intermediate is then reacted with 4-pyridinecarboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-((2-Hydroxyphenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring, altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted pyridinecarboxamides. These products often exhibit different biological activities compared to the parent compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules and materials.
Wirkmechanismus
The mechanism of action of N-(5-((2-Hydroxyphenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes, such as protein kinases and proteases, by binding to their active sites. This inhibition can disrupt key signaling pathways and cellular processes, leading to the compound’s observed biological effects . Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins enhances its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(5-((2-Hydroxyphenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide include:
N’-[(Z)-(5-Bromo-2-hydroxyphenyl)(2-hydroxyphenyl)methylene]acetohydrazide: This compound shares a similar thiazolidinone core but with different substituents, leading to variations in its biological activity.
2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone: This compound has a similar structural framework and exhibits comparable biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with a wide range of molecular targets and undergo various chemical transformations makes it a valuable compound for scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
68710-95-2 |
|---|---|
Molekularformel |
C16H11N3O3S2 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
N-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H11N3O3S2/c20-12-4-2-1-3-11(12)9-13-15(22)19(16(23)24-13)18-14(21)10-5-7-17-8-6-10/h1-9,20H,(H,18,21)/b13-9- |
InChI-Schlüssel |
PXKOWTHHYUUYLI-LCYFTJDESA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


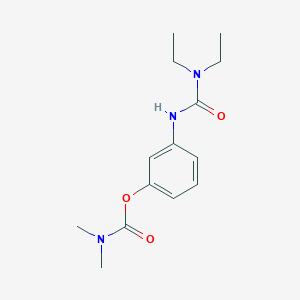


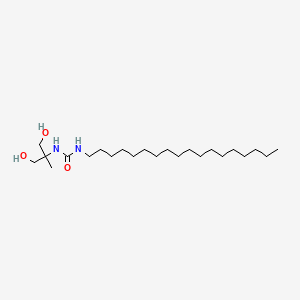
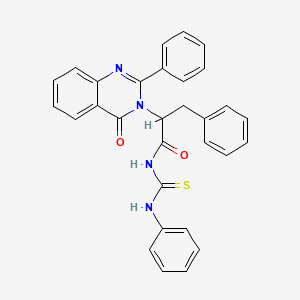
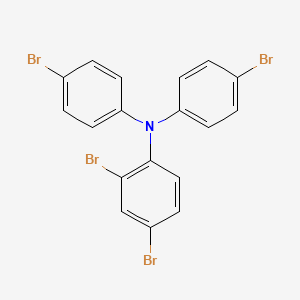
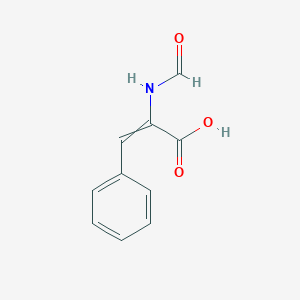

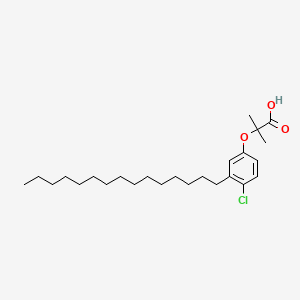
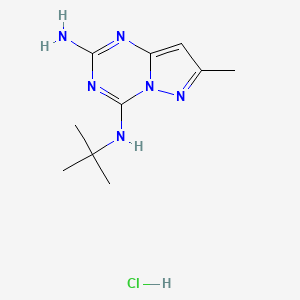
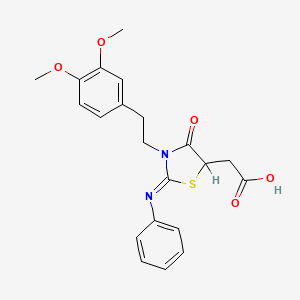
![2-[2-(4-Butoxyphenyl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole](/img/structure/B14458102.png)
![3-[Decyl(dimethyl)silyl]propan-1-ol](/img/structure/B14458103.png)
